

Spectroscopic Profile of Butyl Pyruvate: A Technical Guide

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Compound of Interest

Compound Name: Butyl pyruvate

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This technical guide provides a comprehensive overview of the spectroscopic data for **butyl pyruvate** (butyl 2-oxopropanoate), a versatile compound utilized in the pharmaceutical, flavor, and fragrance industries. This document presents available mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data in clearly structured tables. Detailed experimental protocols for acquiring such data are also provided, along with a visual workflow for spectroscopic analysis.

Introduction

Butyl pyruvate (C₇H₁₂O₃, CAS No. 20279-44-1) is an organic ester characterized by the presence of both an ester and a ketone functional group.^[1] Its molecular structure dictates its reactivity and is a key determinant of its spectroscopic properties. Accurate spectroscopic data is crucial for its identification, purity assessment, and quality control in research and industrial applications. The primary method for synthesizing **butyl pyruvate** is through the esterification of pyruvic acid with n-butanol.^[2]

Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for **butyl pyruvate**. It is important to note that while the Mass Spectrometry data is derived from experimental sources, the NMR and IR data are predicted based on established principles of spectroscopy

and typical values for the functional groups present in the molecule, as specific experimental spectra were not publicly available at the time of this guide's compilation.

Mass Spectrometry (MS)

Mass spectrometry of **butyl pyruvate** provides information about its molecular weight and fragmentation pattern upon ionization. The data presented below was obtained from Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[3]

Table 1: Mass Spectrometry Data for **Butyl Pyruvate**

Property	Value
Molecular Formula	C ₇ H ₁₂ O ₃
Molecular Weight	144.17 g/mol
Ionization Mode	Electron Ionization (EI)
Major Fragments (m/z)	Relative Intensity (%)
43	99.99
29	43.44
41	40.30
57	36.80
27	13.14

Source: PubChem, MassBank of North America[3]

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The following table outlines the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons in **butyl pyruvate**.

Table 2: Predicted ¹H NMR Data for **Butyl Pyruvate** (Solvent: CDCl₃)

Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
-CH ₃ (pyruvate)	~2.5	Singlet (s)	-	3H
-O-CH ₂ -	~4.3	Triplet (t)	~6.7	2H
-CH ₂ -CH ₂ -CH ₃	~1.7	Sextet	~7.0	2H
-CH ₂ -CH ₃	~1.4	Sextet	~7.4	2H
-CH ₃ (butyl)	~0.9	Triplet (t)	~7.4	3H

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.

Table 3: Predicted ¹³C NMR Data for **Butyl Pyruvate** (Solvent: CDCl₃)

Assignment	Predicted Chemical Shift (δ , ppm)
-C=O (ketone)	~192
-C=O (ester)	~161
-O-CH ₂ -	~67
-CH ₂ -CH ₂ -CH ₃	~30
-CH ₂ -CH ₃	~19
-CH ₃ (pyruvate)	~27
-CH ₃ (butyl)	~13

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy identifies functional groups in a molecule based on their characteristic absorption of infrared radiation.

Table 4: Predicted IR Absorption Frequencies for **Butyl Pyruvate**

Functional Group	Predicted Absorption Range (cm ⁻¹)	Bond Vibration
C=O (Ketone)	1725 - 1705	Stretch
C=O (Ester)	1750 - 1735	Stretch
C-O (Ester)	1300 - 1000	Stretch
C-H (sp ³ Alkane)	2960 - 2850	Stretch
C-H (CH ₃ and CH ₂)	1465 - 1370	Bend

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of liquid organic compounds like **butyl pyruvate**.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **butyl pyruvate** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrumentation: Use a GC-MS system equipped with a capillary column suitable for the analysis of moderately polar compounds (e.g., a DB-5 or HP-5ms column).
- GC Conditions:
 - Injector Temperature: 250 °C
 - Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Injection Volume: 1 µL.

- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 20 to 200.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
- Data Analysis: Identify the peak corresponding to **butyl pyruvate** in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - ¹H NMR: Dissolve approximately 5-10 mg of **butyl pyruvate** in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
 - ¹³C NMR: Dissolve approximately 20-50 mg of **butyl pyruvate** in 0.6-0.7 mL of CDCl₃ with TMS.
- Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) with a 5 mm probe.
- Acquisition Parameters (¹H NMR):
 - Number of Scans: 16-32
 - Spectral Width: -2 to 12 ppm
 - Pulse Angle: 30-45°
 - Relaxation Delay: 1-2 seconds
- Acquisition Parameters (¹³C NMR):

- Number of Scans: 1024 or more, depending on concentration.
- Spectral Width: 0 to 220 ppm
- Pulse Program: Proton-decoupled.
- Relaxation Delay: 2-5 seconds
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: As **butyl pyruvate** is a liquid, the spectrum can be obtained neat. Place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Spectral Range: 4000 to 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Background Correction: Record a background spectrum of the clean salt plates before running the sample. The instrument software will automatically subtract the background from the sample spectrum.
- Data Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a liquid organic compound such as **butyl pyruvate**.

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References

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